2,3,4,6-Tetra-O-acetyl-D-mannopyranose

Catalog No.
S1538303
CAS No.
140147-37-1
M.F
C14H20O10
M. Wt
348.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,6-Tetra-O-acetyl-D-mannopyranose

CAS Number

140147-37-1

Product Name

2,3,4,6-Tetra-O-acetyl-D-mannopyranose

IUPAC Name

[(2R,3R,4S,5S)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate

Molecular Formula

C14H20O10

Molecular Weight

348.30 g/mol

InChI

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13+,14?/m1/s1

InChI Key

IEOLRPPTIGNUNP-JABUTEAWSA-N

SMILES

Array

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C

2,3,4,6-Tetra-O-acetyl-D-mannopyranose (CAS 140147-37-1) is a selectively deprotected, peracetylated mannose derivative featuring a free anomeric (C1) hydroxyl group [1]. In carbohydrate chemistry and industrial oligosaccharide synthesis, this structural feature is critical for the direct, high-yield preparation of highly reactive glycosyl donors, such as Schmidt donors (trichloroacetimidates) and thioglycosides. As a stable crystalline solid, it serves as a foundational building block for the synthesis of complex glycoconjugates, glycopeptides, and active pharmaceutical ingredients (APIs), offering a shelf-stable, high-purity alternative to transiently stable pre-activated donors [2].

Substituting 2,3,4,6-tetra-O-acetyl-D-mannopyranose with the fully protected 1,2,3,4,6-penta-O-acetyl-D-mannopyranose introduces a mandatory anomeric deprotection step into the synthetic workflow [1]. This step typically utilizes reagents like hydrazine acetate or benzylamine, which not only increases process time and waste but also reduces the overall mass yield by 15–25% due to incomplete conversion and the need for chromatographic purification. Alternatively, procuring pre-activated glycosyl halides, such as acetobromomannose, presents severe storage and handling challenges; these compounds are highly moisture-sensitive and degrade rapidly, leading to diminished anomeric purity and lower coupling yields in downstream glycosylations [2]. Procuring the tetra-acetate bypasses both the synthetic penalty of the penta-acetate and the stability issues of the halide.

Step Economy and Mass Throughput in Schmidt Donor Synthesis

The synthesis of 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl trichloroacetimidate from 2,3,4,6-tetra-O-acetyl-D-mannopyranose proceeds directly via reaction with trichloroacetonitrile and a base, routinely achieving >90% yield in a single step [1]. In contrast, starting from 1,2,3,4,6-penta-O-acetyl-D-mannopyranose requires an initial selective anomeric deacetylation, which typically yields only 75–85% of the intermediate tetra-acetate and requires chromatographic purification [2]. This two-step sequence compounds mass losses, reducing the overall throughput to the final imidate donor to approximately 65–75%.

Evidence DimensionOverall yield to trichloroacetimidate donor
Target Compound Data>90% (1-step direct conversion)
Comparator Or Baseline1,2,3,4,6-Penta-O-acetyl-D-mannopyranose (~65-75% over 2 steps)
Quantified Difference15–25% higher overall mass throughput and elimination of one purification step
ConditionsReaction with CCl3CN/DBU vs. prior deprotection with hydrazine acetate in DMF

Eliminating the anomeric deprotection step significantly increases process efficiency, reduces reagent costs, and maximizes the yield of the critical glycosyl donor.

Storage Stability and Anomeric Purity Preservation

2,3,4,6-Tetra-O-acetyl-D-mannopyranose is a bench-stable crystalline solid that maintains >95% anomeric integrity and chemical purity over extended storage periods at room temperature . Conversely, the pre-activated comparator acetobromomannose (2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl bromide) is highly susceptible to hydrolysis and anomerization, requiring strict anhydrous, sub-zero storage conditions [1]. Degradation of the halide during storage or handling directly translates to lower stereoselectivity and reduced yields in subsequent glycosylation reactions, making the stable tetra-acetate a superior long-term procurement choice for on-demand donor generation.

Evidence DimensionStorage stability and handling requirements
Target Compound DataStable at room temperature with preserved >95% purity
Comparator Or BaselineAcetobromomannose (Requires strict anhydrous, cold storage; prone to rapid hydrolysis)
Quantified DifferenceElimination of cold-chain requirements and prevention of storage-induced degradation
ConditionsLong-term laboratory or warehouse storage

Procuring a stable precursor rather than a transiently stable activated donor minimizes material waste and ensures reproducible glycosylation performance.

Orthogonal Activation and Leaving Group Versatility

The unprotected C1 hydroxyl group of 2,3,4,6-tetra-O-acetyl-D-mannopyranose allows for direct conversion into a diverse array of glycosyl donors, including thioglycosides, glycosyl fluorides, and trichloroacetimidates, under mild conditions that do not disturb the C2-C6 acetate protecting groups [1]. Fully protected analogs like 1,2,3,4,6-penta-O-acetyl-D-mannopyranose are largely restricted to Lewis acid-promoted activations, which often require harsher conditions and exhibit lower compatibility with acid-sensitive glycosyl acceptors in complex oligosaccharide assembly [2].

Evidence DimensionCompatibility with orthogonal donor synthesis
Target Compound DataDirectly convertible to imidates, thioglycosides, and fluorides
Comparator Or Baseline1,2,3,4,6-Penta-O-acetyl-D-mannopyranose (Restricted to direct Lewis acid activation or requires prior deprotection)
Quantified DifferenceBroader synthetic utility for multi-step, one-pot orthogonal glycosylation strategies
ConditionsMild activation conditions for complex oligosaccharide synthesis

For advanced carbohydrate synthesis, the ability to generate specific, orthogonally reactive donors on demand from a single precursor streamlines inventory and synthetic planning.

On-Demand Synthesis of Schmidt Donors

Ideal for laboratories and CDMOs requiring high-purity 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl trichloroacetimidate for the synthesis of mannose-containing glycoconjugates, avoiding the yield penalties of starting from the penta-acetate [1].

Preparation of Orthogonal Glycosyl Donors

The preferred starting material for generating orthogonally reactive mannosyl donors (e.g., thioglycosides, fluorides) used in automated or one-pot oligosaccharide synthesis, where specific leaving group activation is required [2].

Synthesis of Mannosylated APIs and Vaccine Adjuvants

Crucial for the scalable production of mannose-receptor targeting ligands, where reproducible stereocontrol and high precursor purity are strict regulatory and process requirements [3].

XLogP3

0.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

348.10564683 Da

Monoisotopic Mass

348.10564683 Da

Heavy Atom Count

24

Dates

Last modified: 08-15-2023

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